molecular formula C8H10S B1294982 2,5-Dimethylbenzenethiol CAS No. 4001-61-0

2,5-Dimethylbenzenethiol

Cat. No. B1294982
CAS RN: 4001-61-0
M. Wt: 138.23 g/mol
InChI Key: NHAUBUMQRJWWAT-UHFFFAOYSA-N
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Description

2,5-Dimethylbenzenethiol, also known as 2,5-Dimethylthiophenol, is a chemical compound with the molecular formula C8H10S . It is a derivative of benzenethiol where the benzene ring is substituted with two methyl groups at positions 2 and 5 .


Synthesis Analysis

2,5-Dimethylbenzenethiol has been used in the synthesis of poly(2-dodecanoylsulfanyl-p-phenylenevinylene) . It was also used in the synthesis of 1,1,2-trichloro-4-(2,5-dimethylphenylthio)-1-buten-3-yne; 1,1,2,4-tetrachloro-4-(2,5-dimethylphenylthio)-1,3-butadiene and 1,1,2-trichloro-4,4- bis (2,5-dimethylphenylthio)-1,3-butadiene .


Molecular Structure Analysis

The molecular structure of 2,5-Dimethylbenzenethiol can be represented by the InChI string: InChI=1S/C8H10S/c1-6-3-4-7(2)8(9)5-6/h3-5,9H,1-2H3 . This indicates that the molecule consists of a benzene ring with two methyl groups (CH3) attached at positions 2 and 5, and a thiol group (SH) attached at position 1 .


Physical And Chemical Properties Analysis

2,5-Dimethylbenzenethiol is a liquid at 20 degrees Celsius . It has a molecular weight of 138.23 g/mol . The compound has a refractive index of 1.5698 and a density of 1.02 g/mL at 25 degrees Celsius . It has a boiling point of 126.3 degrees Celsius at 50 mmHg .

Scientific Research Applications

Biomass-Derived Biofuels

Chemicals derived from lignocellulosic biomass, such as 2,5-dimethylfuran (DMF), have shown promise as transport biofuels due to their physicochemical properties akin to petroleum-based fuels. Research focuses on the synthesis pathway, combustion mechanism, emission formation, and application in internal combustion engines, highlighting the potential for better engine emissions without compromising performance (Nguyen et al., 2021).

Alternative Fuels and Engine Applications

Dimethyl ether (DME) is considered an attractive alternative fuel for compression ignition engines due to its environmental conservation benefits and energy security considerations. DME's application characteristics, including fuel properties, combustion performance, and exhaust emission characteristics, are under review, noting its potential to significantly reduce emissions compared to conventional diesel (Su Han Park & C. Lee, 2014).

Pharmacological and Toxicological Studies

Research into the pharmacology and toxicology of novel substances often sheds light on the molecular structure, biological effects, and potential applications or risks of various chemicals. For example, studies on N-Benzylphenethylamine ("NBOMe") hallucinogens provide insight into the structure-activity relationships, behavioral pharmacology, and potential toxic effects, which could be relevant when considering the safety and application of related chemical compounds (A. Halberstadt, 2017).

Material Science and Protective Agents

Photosensitive protecting groups have significant potential in synthetic chemistry, indicating the role of certain chemical groups in developing advanced materials or in specific synthetic pathways. Research into various photosensitive groups hints at the vast potential for innovative applications in materials science (B. Amit, U. Zehavi, & A. Patchornik, 1974).

Safety And Hazards

2,5-Dimethylbenzenethiol is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and to use personal protective equipment when handling this compound .

properties

IUPAC Name

2,5-dimethylbenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10S/c1-6-3-4-7(2)8(9)5-6/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHAUBUMQRJWWAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3063259
Record name Benzenethiol, 2,5-dimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethylbenzenethiol

CAS RN

4001-61-0
Record name 2,5-Dimethylbenzenethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4001-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Xylenethiol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenethiol, 2,5-dimethyl-
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Record name Benzenethiol, 2,5-dimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dimethylbenzenethiol
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Record name 2,5-XYLENETHIOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
57
Citations
E Khatun, M Bodiuzzaman, KS Sugi, P Chakraborty… - ACS …, 2019 - ACS Publications
We introduce a cluster coprotected by thiol and diphosphine ligands, [Ag 22 (dppe) 4 (2,5-DMBT) 12 Cl 4 ] 2+ (dppe = 1,2-bis(diphenylphosphino)ethane; 2,5-DMBT= 2,5-…
Number of citations: 65 pubs.acs.org
T Chen, S Yang, J Chai, Y Song, J Fan, B Rao… - Science …, 2017 - science.org
We report the first noble metal nanocluster with a formula of Au 4 Ag 13 (DPPM) 3 (SR) 9 exhibiting crystallization-induced emission enhancement (CIEE), where DPPM denotes bis(…
Number of citations: 158 www.science.org
B Yearwood, SU Ghazi, MJ Heeg, N Richardson… - …, 2000 - ACS Publications
The reaction of R 3 In (R = methyl, tert-butyl, xylyl) with bis(tricyclohexyltin) sulfide, 2-methylpropane-2-thiol, 4,6-dimethyl-2-mercaptopyrimidine, cyclopentanethiol, cyclohexanethiol, 2,5-…
Number of citations: 13 pubs.acs.org
BR Atkinson, RG Anthony - The 2006 Spring National Meeting, 2006 - aiche.confex.com
Aromatic thiol synthesis is an industrially important petrochemical process. Thiols are precursors for the production of herbicides, dyes, pharmaceuticals and a host of other profitable …
Number of citations: 0 aiche.confex.com
N Tan, G Xiao, D Yan, G Sun - Journal of Membrane Science, 2010 - Elsevier
4′-Sulfonate-2,5-dicarboxyphenyl sulfone (SCPS) was synthesized by nucleophilic substitution reaction followed by oxidation reaction. A series of polybenzimidazoles (PBIs) with …
Number of citations: 46 www.sciencedirect.com
Y Li, R Juarez-Mosqueda, Y Song, Y Zhang, J Chai… - Nanoscale, 2020 - pubs.rsc.org
Understanding the critical roles of ligands (eg thiolates, SR) in the formation of metal nanoclusters of specific sizes has long been an intriguing task since the report of ligand exchange-…
Number of citations: 23 pubs.rsc.org
KS Sugi, P Bandyopadhyay, M Bodiuzzaman… - Chemistry of …, 2020 - ACS Publications
Cluster-assembled solids (CASs) formed by the self-assembly of monodispersed atomically precise monolayer-protected noble metal clusters are attractive due to their collective …
Number of citations: 13 pubs.acs.org
J Gruber, EKC Yoshikawa, Y Bao, HJ Geise - e-Polymers, 2004 - degruyter.com
We report the synthesis of a novel poly(p-phenylene-vinylene) derivative bearing dodecanoylsulfanyl side-groups (12COS-PPV). Good solubility in organic solvents was achieved. The …
Number of citations: 15 www.degruyter.com
S Wang, Y Tan, T Li, Q Zhou, P Li, S Yang… - Inorganic …, 2022 - ACS Publications
Structural transformation in nanoclusters is important not only in obtaining functional nanoclusters controllably but also in understanding their structural evolution. This study investigated …
Number of citations: 1 pubs.acs.org
G Mugesh, WW du Mont, C Wismach… - ChemBioChem, 2002 - Wiley Online Library
Enzyme mimetic studies on the crucial intermediate (E−SeI) of the iodothyronine deiodinase cycle have been carried out by using an areneselenenyl iodide stabilized by intramolecular …

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